IFN alpha-IFNAR-IN-1

Übersicht

Beschreibung

IFN-α-IFNAR-IN-1 ist ein nicht-peptidischer, niedermolekularer Inhibitor, der spezifisch die Interaktion zwischen Interferon-alpha (IFN-α) und seinem Rezeptor, dem Interferon-alpha/beta-Rezeptor (IFNAR), angreift. Diese Verbindung ist bekannt für ihre Fähigkeit, die durch modifiziertes Vaccinia Ankara (MVA) induzierten Reaktionen in Knochenmark-abgeleiteten Plasmazellen-dendritischen Zellen (BM-pDCs) mit einem IC50-Wert im Bereich von 2 bis 8 Mikromolar zu hemmen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von IFN-α-IFNAR-IN-1 umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und die abschließende Kupplungsreaktion. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung unter Verwendung standardmäßiger organischer Synthesetechniken hergestellt wird, einschließlich der Verwendung von Schutzgruppen, Kupplungsreagenzien und Reinigungsmethoden wie Chromatographie .

Industrielle Produktionsmethoden

Die industrielle Produktion von IFN-α-IFNAR-IN-1 folgt den Good Manufacturing Practices (GMP), um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Der Prozess umfasst die großtechnische Synthese, Reinigung und Qualitätskontrolle, um die behördlichen Anforderungen zu erfüllen. Die Verbindung wird typischerweise in großen Mengen hergestellt und unter bestimmten Bedingungen gelagert, um ihre Stabilität zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of IFN alpha-IFNAR-IN-1 involves several steps, including the preparation of intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic synthesis techniques, including the use of protecting groups, coupling reagents, and purification methods such as chromatography .

Industrial Production Methods

Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the purity and consistency of the final product. The process involves large-scale synthesis, purification, and quality control measures to meet regulatory standards. The compound is typically produced in bulk quantities and stored under specific conditions to maintain its stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

IFN-α-IFNAR-IN-1 unterliegt aufgrund seiner funktionellen Gruppen hauptsächlich Substitutionsreaktionen. Es unterliegt unter Standardbedingungen typischerweise keinen Oxidations- oder Reduktionsreaktionen.

Häufige Reagenzien und Bedingungen

Zu den häufigen Reagenzien, die bei der Synthese von IFN-α-IFNAR-IN-1 verwendet werden, gehören Kupplungsreagenzien wie N,N'-Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS). Die Reaktionen werden normalerweise in organischen Lösungsmitteln wie Dichlormethan (DCM) oder Dimethylformamid (DMF) unter inerter Atmosphäre durchgeführt .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Synthese von IFN-α-IFNAR-IN-1 gebildet wird, ist die endgültige Inhibitorenverbindung selbst. Nebenprodukte und Verunreinigungen werden durch Reinigungsprozesse entfernt, um die hohe Reinheit des Endprodukts zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

IFN-α-IFNAR-IN-1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Immunologie, Virologie und Krebsforschung. Es wird verwendet, um die Rolle der Interferon-alpha-Signalisierung in verschiedenen biologischen Prozessen und Krankheiten zu untersuchen. Einige wichtige Anwendungen umfassen:

Wirkmechanismus

IFN-α-IFNAR-IN-1 entfaltet seine Wirkungen, indem es die Interaktion zwischen Interferon-alpha und seinem Rezeptor IFNAR hemmt. Diese Hemmung verhindert die Aktivierung von nachgeschalteten Signalwegen, einschließlich des JAK-STAT-Wegs, der für die antiviralen und immunmodulatorischen Wirkungen von Interferon-alpha entscheidend ist. Durch die Blockierung dieser Interaktion reduziert IFN-α-IFNAR-IN-1 die Produktion von interferon-stimulierten Genen (ISGs) und pro-inflammatorischen Zytokinen, wodurch die Immunantwort moduliert wird .

Wirkmechanismus

IFN alpha-IFNAR-IN-1 exerts its effects by inhibiting the interaction between interferon-alpha and its receptor, IFNAR. This inhibition prevents the activation of downstream signaling pathways, including the JAK-STAT pathway, which is crucial for the antiviral and immunomodulatory effects of interferon-alpha. By blocking this interaction, this compound reduces the production of interferon-stimulated genes (ISGs) and pro-inflammatory cytokines, thereby modulating the immune response .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Anifrolumab: Ein monoklonaler Antikörper, der IFNAR1 angreift und zur Behandlung von systemischem Lupus erythematodes eingesetzt wird.

Ruxolitinib: Ein JAK1/2-Inhibitor, der die Interferon-Signalisierung indirekt beeinflusst, indem er den JAK-STAT-Weg hemmt.

Einzigartigkeit

IFN-α-IFNAR-IN-1 ist einzigartig in seiner nicht-peptidischen, niedermolekularen Struktur, die eine spezifische Hemmung der Interaktion von IFN-α und IFNAR ermöglicht. Im Gegensatz zu monoklonalen Antikörpern wie Anifrolumab bietet IFN-α-IFNAR-IN-1 einen Ansatz mit kleinen Molekülen zur Modulation der Interferon-Signalisierung, der in Bezug auf Pharmakokinetik und einfache Verabreichung von Vorteil sein kann .

Eigenschaften

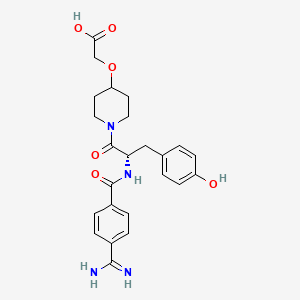

IUPAC Name |

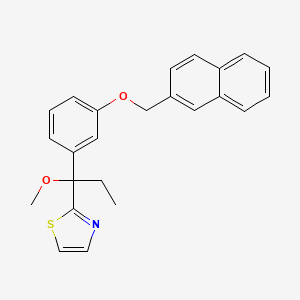

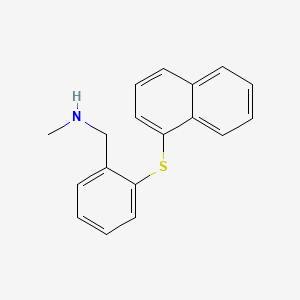

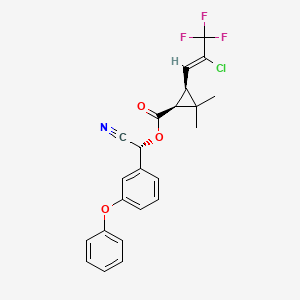

N-methyl-1-(2-naphthalen-1-ylsulfanylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NS/c1-19-13-15-8-3-5-11-17(15)20-18-12-6-9-14-7-2-4-10-16(14)18/h2-12,19H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDXDNUPVVYWOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1SC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

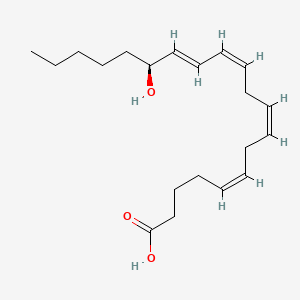

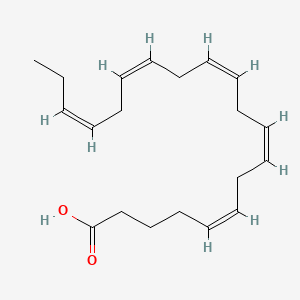

![methyl (1S,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B1674343.png)

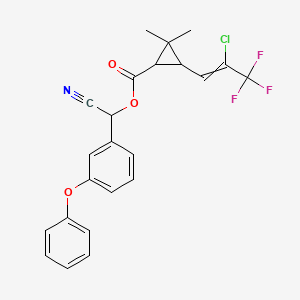

![4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-3-methyl-1-oxo-1-[[(2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carbonyl]amino]butan-2-yl]benzene-1,4-dicarboxamide](/img/new.no-structure.jpg)